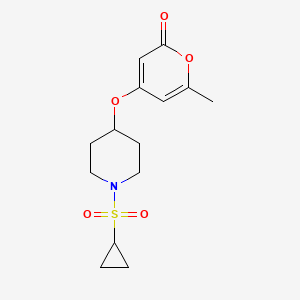
4-((1-(cyclopropylsulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-((1-(cyclopropylsulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one” is a complex organic molecule. It contains a pyran ring, which is a six-membered heterocyclic ring consisting of five carbon atoms and one oxygen atom. The molecule also contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The InChI code for a similar compound, [1-(cyclopropylsulfonyl)-4-piperidinyl]methanamine, is 1S/C9H18N2O2S/c10-7-8-3-5-11(6-4-8)14(12,13)9-1-2-9/h8-9H,1-7,10H2 . This provides a detailed description of the molecule’s structure.科学的研究の応用
Chemical Inhibitors of Cytochrome P450 Isoforms
Cytochrome P450 (CYP) enzymes play a crucial role in drug metabolism, potentially leading to drug-drug interactions when multiple drugs are coadministered. Chemical inhibitors of CYP isoforms, including compounds similar to the mentioned chemical structure, are critical for understanding these interactions and predicting potential issues in drug development and therapy management (Khojasteh et al., 2011).
Radical Scavengers and Antioxidant Properties
Chromones and their derivatives, which share structural similarities with the compound , have been identified as potent radical scavengers and antioxidants. These properties are linked to their ability to neutralize active oxygen and halt free radical processes, potentially mitigating cell impairment and preventing various diseases (Yadav et al., 2014).
Sulfonamide Inhibitors and Their Therapeutic Applications
Sulfonamide compounds, including structures related to "4-((1-(cyclopropylsulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one," are significant for their antibacterial properties and roles in treating various infections. These compounds are also explored for their potential in addressing issues like inflammation, cancer, and glaucoma, showcasing the breadth of applications stemming from their inhibitory effects on specific enzymes or pathways (Gulcin & Taslimi, 2018).
Xylan Derivatives and Biopolymer Research
Research on xylan derivatives, which could potentially be synthesized using compounds like the one mentioned, has shown promising results for developing new biopolymers with specific properties. These studies highlight the versatility and applicability of such chemical structures in creating materials with tailored functionalities for various industrial and pharmaceutical applications (Petzold-Welcke et al., 2014).
Catalysis and Synthesis of Heterocycles
The compound could theoretically play a role in catalysis, particularly in the synthesis of heterocyclic compounds. Research in this area focuses on developing novel catalysts and methodologies for creating pharmacologically active heterocycles, demonstrating the compound's potential utility in synthesizing biologically active molecules (Parmar et al., 2023).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-(1-cyclopropylsulfonylpiperidin-4-yl)oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-10-8-12(9-14(16)19-10)20-11-4-6-15(7-5-11)21(17,18)13-2-3-13/h8-9,11,13H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHVLYKSKGWFIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(cyclopropylsulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

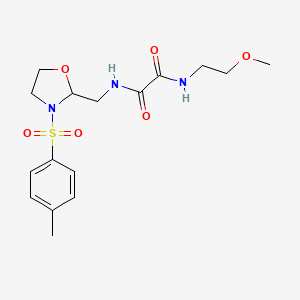
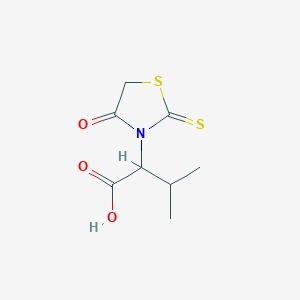
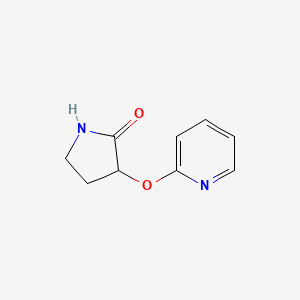
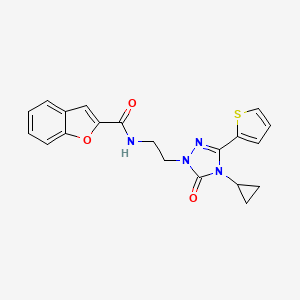
![8-(2-fluorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2922956.png)
![(4-chlorophenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2922957.png)
![Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2922958.png)
![5-(4-chlorophenyl)-6-methyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2922959.png)
![N-(1-cyanocyclohexyl)-2-[4-(morpholine-4-sulfonyl)-2-nitrophenoxy]acetamide](/img/structure/B2922961.png)
![3-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2922963.png)
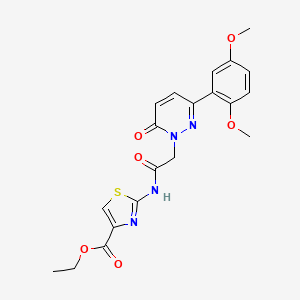
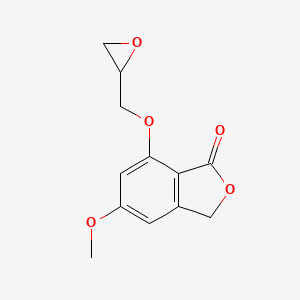
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2922969.png)
![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2922971.png)